molecular formula C16H22ClN5O2 B2489470 3-Butyl-8-(2-chloroethyl)-1,6,7-trimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]p urine-2,4-dione CAS No. 923368-26-7

3-Butyl-8-(2-chloroethyl)-1,6,7-trimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]p urine-2,4-dione

Cat. No. B2489470
M. Wt: 351.84
InChI Key: BRDGEFGRIKWNDV-UHFFFAOYSA-N
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Description

The compound of interest, "3-Butyl-8-(2-chloroethyl)-1,6,7-trimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione", likely belongs to the broader class of imidazolino purine diones, which are of significant interest due to their potential biological activities and chemical properties. These compounds have been studied for their synthesis, molecular structure, and various chemical and physical properties.

Synthesis Analysis

The synthesis of related compounds involves intricate chemical pathways that include intramolecular alkylation, hydrogenation, and consecutive reactions with orthocarboxylates and mesyl chloride to obtain desired purine dione derivatives (Šimo, Rybár, & Alföldi, 1998). These methodologies highlight the complex synthetic routes needed to introduce specific substituents on the purine core.

Molecular Structure Analysis

Studies on similar purine derivatives have employed X-ray crystallography and NMR spectroscopy to elucidate their molecular structures, demonstrating coplanar and non-coplanar conformations depending on the substitution pattern on the purine ring (Zhong, Nowak, Cannon, & Robins, 2006). These findings suggest that the specific arrangement of substituents significantly influences the overall molecular geometry.

Chemical Reactions and Properties

Compounds within this class can undergo a variety of chemical reactions, including hydrolytic ring-opening and 1,3-dipolar cycloadditions, to produce novel derivatives with distinct chemical properties (Coburn & Taylor, 1982). These reactions are crucial for modifying the compound's chemical functionality and potential biological activity.

Scientific Research Applications

Antiviral Research

Compounds similar to 3-Butyl-8-(2-chloroethyl)-1,6,7-trimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione have been synthesized for antiviral activity testing. For example, the synthesis and antiviral activity of certain imidazo[1,2-a]-s-triazine nucleosides, which are structurally related, have been explored. These compounds demonstrated moderate activity against viruses like herpes, rhinovirus, and parainfluenza at non-toxic dosage levels (Kim, Bartholomew, Allen, Robins, & Revankar, 1978).

Psychotropic Research

A series of arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones have been synthesized and evaluated for their affinity for serotoninergic and dopaminergic receptors. Some compounds showed significant potential as antidepressants and anxiolytics, indicating the therapeutic potential of this chemical class in psychotropic drug development (Zagórska et al., 2015).

Chemical Synthesis and Properties

Research has also focused on the synthesis and properties of mesoionic imidazo[1,2-c]-pyrimidine-2,7-diones, which are analogs of purine-2,8-dione. These studies contribute to understanding the chemical behavior and potential applications of such compounds in medicinal chemistry (Coburn & Taylor, 1982).

properties

IUPAC Name

2-butyl-6-(2-chloroethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22ClN5O2/c1-5-6-8-21-14(23)12-13(19(4)16(21)24)18-15-20(9-7-17)10(2)11(3)22(12)15/h5-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRDGEFGRIKWNDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(N=C3N2C(=C(N3CCCl)C)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Butyl-8-(2-chloroethyl)-1,6,7-trimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]p urine-2,4-dione

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